molecular formula C17H18N2O3 B5295192 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide

Cat. No. B5295192
M. Wt: 298.34 g/mol
InChI Key: BMMWPYHYAKFPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide, commonly known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in signal transduction pathways. DPI has been found to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.

Mechanism of Action

DPI works by inhibiting the activity of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide, a family of enzymes that play important roles in signal transduction pathways. This compound is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, DPI can disrupt these processes and induce apoptosis in certain types of cells.
Biochemical and Physiological Effects:
DPI has a variety of biochemical and physiological effects. It has been found to induce apoptosis in certain types of cancer cells, and has been used in studies of signal transduction pathways and cell proliferation. DPI has also been found to have anti-inflammatory effects, and has been used in studies of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DPI in lab experiments is its potency as a 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide inhibitor. This allows researchers to study the role of this compound in cellular processes with a high degree of specificity. However, DPI can also have off-target effects, and care must be taken to ensure that any observed effects are due to this compound inhibition and not other factors.
List of

Future Directions

1. DPI and Cancer Research: DPI has been found to induce apoptosis in certain types of cancer cells. Future research could explore the potential of DPI as a cancer treatment.
2. DPI and Inflammatory Diseases: DPI has been found to have anti-inflammatory effects, and could be explored as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
3. DPI and Signal Transduction Pathways: DPI has been used to study signal transduction pathways, and future research could explore the role of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide in these pathways in greater detail.
4. DPI and Neurological Diseases: this compound has been implicated in a variety of neurological diseases, and DPI could be explored as a potential treatment for these diseases.
5. DPI and Drug Development: DPI could be used as a starting point for the development of new this compound inhibitors with improved specificity and potency.
In conclusion, DPI is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of this compound, and has been found to have a variety of biochemical and physiological effects. DPI has been used in a number of different research applications, and has potential for future research in a variety of fields.

Synthesis Methods

The synthesis of DPI involves the reaction of N-phenylpropanamide with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reduced with sodium borohydride to yield DPI. This method has been well-established and has been used to produce DPI in large quantities for research purposes.

Scientific Research Applications

DPI has been used in a variety of scientific research applications, including studies of signal transduction pathways, cell proliferation, and apoptosis. It has been found to be a potent inhibitor of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-phenylpropanamide, and has been used to explore the role of this compound in a variety of cellular processes. DPI has also been used in studies of cancer cells, where it has been found to induce apoptosis in certain types of cancer cells.

properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15(18-12-6-2-1-3-7-12)10-11-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-7,13-14H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMWPYHYAKFPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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